molecular formula C10H9FO4 B12926964 3-(4-Fluorophenoxy)oxetane-3-carboxylic acid

3-(4-Fluorophenoxy)oxetane-3-carboxylic acid

Cat. No.: B12926964
M. Wt: 212.17 g/mol
InChI Key: FALUWTJUOYBNSO-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)oxetane-3-carboxylic acid (CAS: 1393572-06-9) is a fluorinated oxetane derivative with the molecular formula C₁₀H₉FO₃ and a molecular weight of 196.18 g/mol . The compound features a rigid oxetane ring fused to a carboxylic acid group and a 4-fluorophenyl substituent. Its structural uniqueness lies in the combination of the oxetane’s ring strain and the electronic effects of the fluorine atom, which enhance metabolic stability and modulate physicochemical properties. This compound is primarily utilized in medicinal chemistry as a building block for drug candidates, leveraging its ability to improve solubility and bioavailability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

3-(4-fluorophenoxy)oxetane-3-carboxylic acid

InChI

InChI=1S/C10H9FO4/c11-7-1-3-8(4-2-7)15-10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13)

InChI Key

FALUWTJUOYBNSO-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C(=O)O)OC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

General Oxidation Method for Oxetane-3-carboxylic Acids

A well-documented method for preparing oxetane-3-carboxylic acids involves the catalytic oxidation of 3-hydroxymethyl-oxetane derivatives in an aqueous alkaline medium using oxygen or air as the oxidant. This process typically employs palladium and/or platinum catalysts, sometimes with activators such as bismuth nitrate, under controlled temperature and pressure conditions.

  • Reaction conditions:

    • Temperature: 0°C to boiling point of the reaction mixture (commonly around 80°C)
    • Pressure: Atmospheric to 10 bar (often atmospheric pressure is sufficient)
    • Catalyst: Palladium or platinum on activated charcoal or fixed bed
    • Medium: Aqueous sodium hydroxide or other alkali solutions
    • Oxidant: Oxygen or air introduced continuously
  • Procedure:

    • Dissolve the 3-hydroxymethyl-oxetane derivative in aqueous alkali.
    • Add the catalyst and activator if used.
    • Introduce oxygen under stirring and maintain temperature.
    • Monitor oxygen uptake to determine reaction completion.
    • Filter off catalyst and acidify the filtrate to precipitate the oxetane-3-carboxylic acid.
    • Extract and purify the product by conventional methods.
  • Advantages:

    • High yield and purity (up to 97% yield reported)
    • Avoids thermal decomposition and polymerization of oxetane acids
    • Uses inexpensive and readily available reagents and catalysts
  • Example:

    • Oxidation of 3-hydroxymethyl-3-methyl-oxetane with oxygen in 2.2 M NaOH at 80°C using 5% Pd on activated charcoal and Bi(NO3)3 as activator yielded 3-methyl-oxetane-3-carboxylic acid with 99.3% purity and 97% yield after acidification and extraction.

Application to 3-(4-Fluorophenoxy)oxetane-3-carboxylic Acid

While the above method is general for oxetane-3-carboxylic acids, the introduction of the 4-fluorophenoxy substituent can be achieved by starting from a 3-hydroxymethyl-oxetane bearing the 4-fluorophenoxy group. This can be synthesized by nucleophilic substitution of 4-fluorophenol on an appropriate oxetane precursor, followed by oxidation as described.

Synthesis via Aromatic Nucleophilic Substitution and Oxetane Ring Formation

Formation of 4-Fluorophenoxy Substituted Oxetane Precursors

The 4-fluorophenoxy group can be introduced onto aromatic or heteroaromatic systems via nucleophilic aromatic substitution (SNAr) reactions, where 4-fluorophenol acts as the nucleophile displacing a suitable leaving group (e.g., halogen) on an oxetane-containing aromatic intermediate.

  • Typical conditions:

    • Base: Potassium carbonate or similar
    • Solvent: Dry polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile
    • Temperature: Elevated temperatures (e.g., 100–150°C)
    • Time: Several hours (e.g., 7 h)
  • Example:

    • Reaction of 2-bromo-1,3-difluorobenzene with potassium carbonate and 4-fluorophenol in DMSO at 150°C yielded 3-(4-fluorophenoxy) substituted intermediates.

Oxetane Ring Construction via Nucleophilic Addition to Oxetanone

The oxetane ring can be constructed by nucleophilic addition of lithiated aromatic ethers to 3-oxetanone:

  • Procedure:

    • Generate the aryl lithium species by treating the aromatic ether with n-butyllithium at low temperature (−78°C).
    • Add 3-oxetanone slowly to the reaction mixture.
    • Warm to 0°C and quench with ammonium chloride solution.
    • Extract and purify the resulting 3-(4-fluorophenoxy)oxetan-3-ol intermediate.
  • This intermediate can then be oxidized to the corresponding carboxylic acid as described in section 1.

Oxidation and Purification Details

Step Conditions/Details Outcome/Notes
Oxidation catalyst Pd or Pt on activated charcoal, with Bi(NO3)3 High selectivity and yield
Oxidant Oxygen or air Monitored by oxygen uptake
Temperature 80°C (typical) Reaction time varies (90–300 min)
Pressure Atmospheric to 10 bar Atmospheric preferred for simplicity
Work-up Acidification to pH 1 with sulfuric acid Precipitates oxetane-3-carboxylic acid
Extraction solvent Methyl isobutyl ketone or methylene chloride Efficient extraction of product
Purity >99% by gas chromatography Minimal further purification needed

Summary of Research Findings

  • The oxidation of 3-hydroxymethyl-oxetane derivatives under mild catalytic aerobic conditions is a robust and scalable method to prepare oxetane-3-carboxylic acids with high purity and yield.
  • The introduction of the 4-fluorophenoxy substituent is effectively achieved via nucleophilic aromatic substitution on halogenated aromatic precursors, followed by oxetane ring formation through nucleophilic addition to oxetanone.
  • The combined synthetic strategy allows for the preparation of this compound with controlled substitution and functional group tolerance.
  • The process avoids harsh conditions that could lead to polymerization or decomposition of the sensitive oxetane ring system.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)oxetane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

  • Drug Development: The oxetane moiety has been incorporated into various drug candidates due to its ability to modulate pharmacokinetic properties. For instance, the oxetane ring can reduce basicity in adjacent functional groups, improving solubility and reducing toxicity risks associated with drug accumulation in tissues .
  • Therapeutic Agents: Preliminary studies suggest that compounds containing the oxetane structure may exhibit anticancer properties. For example, oxetane derivatives have been investigated for their potential in treating various cancers, including leukemia and solid tumors .

2. Biological Activity:

  • Enzyme Modulation: Research indicates that 3-(4-Fluorophenoxy)oxetane-3-carboxylic acid can influence enzyme activity, making it a candidate for further pharmacological studies. Its unique structure may enhance binding affinities to specific biological targets.
  • Antimicrobial Properties: The compound is also being explored for potential antimicrobial activities, contributing to the development of new therapeutic agents against resistant strains of bacteria.

Case Studies

1. Clinical Trials:

  • Several oxetane-containing compounds are currently undergoing clinical trials. For instance, ziresovir, which includes an oxetane structure, has shown promise in treating respiratory syncytial virus (RSV) due to its favorable pharmacokinetic profile .

2. Comparative Studies:

  • A study comparing this compound with similar compounds (e.g., 3-phenyl-oxetane-3-carboxylic acid) highlights the enhanced stability and biological activity imparted by the fluorine atom. This comparison underscores the significance of fluorinated compounds in medicinal chemistry.

Potential Benefits of the Oxetane Motif

The unique properties of the oxetane ring provide several advantages in drug design:

  • Increased Aqueous Solubility: The three-dimensional structure of the oxetane contributes to improved solubility profiles.
  • Bioisosterism: The oxetane can act as a bioisostere for carbonyl groups, potentially circumventing enzymatic degradation pathways .
  • Reduced Toxicity Risks: By modifying basic functional groups through the introduction of an oxetane ring, researchers can minimize adverse interactions with biological systems .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)oxetane-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring and fluorophenoxy group contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positional Isomers

3-(3-Fluorophenyl)oxetane-3-carboxylic Acid
  • Molecular Formula : C₁₀H₉FO₃ (same as target compound).
  • CAS : 1393553-52-0 .
  • Key Differences: The fluorine atom is in the meta position. This positional change reduces steric hindrance compared to the para isomer but may alter electronic interactions in biological systems. The mono-isotopic mass is 196.053572 .
3-(2-Fluorophenyl)oxetane-3-carboxylic Acid

Substituent Electronic Modifications

3-(4-Nitrophenyl)oxetane-3-carboxylic Acid
  • Molecular Formula: C₁₀H₉NO₅.
  • Molecular Weight : 223.18 g/mol.
  • CAS : 1393544-71-2 .
  • Key Differences: The nitro group is a strong electron-withdrawing group, increasing the carboxylic acid’s acidity (predicted lower pKa) and reactivity.
3-(4-Trifluoromethylphenyl)oxetane-3-carboxylic Acid
  • Molecular Formula : C₁₁H₉F₃O₃ (estimated).
  • CAS: Not explicitly provided, but mentioned in .
  • Requires strict storage conditions (cool, dry, away from light) .
3-(4-Methylphenyl)oxetane-3-carboxylic Acid
  • Molecular Formula : C₁₁H₁₂O₃.
  • Molecular Weight : 192.22 g/mol.
  • CAS : 1416323-07-3 .
  • Key Differences: The methyl group is electron-donating, which may decrease acidity (higher pKa) and enhance lipophilicity. Useful in applications requiring non-polar interactions .

Halogen-Substituted Derivatives

3-(4-Bromophenyl)oxetane-3-carboxylic Acid
  • Molecular Formula : C₁₀H₉BrO₃.
  • Molecular Weight : 257.08 g/mol.
  • CAS : 1393585-20-0 .
  • However, it may pose synthetic challenges due to lower reactivity in cross-coupling reactions .
3-(4-Chlorophenyl)oxetane-3-carboxylic Acid
  • Molecular Formula : C₁₀H₉ClO₃.
  • Molecular Weight : 212.63 g/mol.
  • CAS : 1393534-20-7 .
  • Key Differences : Chlorine’s electronegativity is comparable to fluorine but with greater steric bulk. This balance makes it a common bioisostere in drug design .

Biological Activity

3-(4-Fluorophenoxy)oxetane-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an oxetane ring, which is known for its unique reactivity and ability to enhance the pharmacological profile of compounds. The presence of a fluorophenyl group is significant as fluorine substitution can influence lipophilicity, metabolic stability, and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, compounds with similar structural motifs have demonstrated efficacy against various pathogens, including Mycobacterium tuberculosis and fungi such as Aspergillus niger.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
9aM. tuberculosis57.73 μM
9bM. tuberculosis12.23 μM
9cM. tuberculosis6.68 μM
9fA. niger62.5 μM

These findings suggest that modifications in the substituents on the oxetane ring can significantly alter antimicrobial potency, emphasizing the importance of SAR studies in drug development .

Anticancer Activity

The anticancer properties of similar oxetane derivatives have also been explored extensively. For example, certain compounds have shown promising results in inhibiting cancer cell growth through mechanisms such as apoptosis induction and disruption of critical signaling pathways.

  • Mechanism of Action : One study indicated that oxetane derivatives could induce programmed cell death by activating caspase pathways, leading to significant reductions in tumor cell viability .
  • Case Study : A derivative with a similar oxetane structure exhibited growth inhibition across several cancer cell lines with IC50 values ranging from 0.49 to 48 μM, indicating potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR studies conducted on compounds related to this compound reveal that specific substitutions can enhance biological activity:

  • Substitution Effects : The introduction of halogens (e.g., bromine, chlorine) at strategic positions significantly improved the activity against M. tuberculosis, with some compounds showing MIC values lower than those of standard treatments like isoniazid .
  • Fluorine Substitution : The fluorine atom in the phenyl group is believed to enhance metabolic stability and lipophilicity, contributing positively to the compound's overall bioactivity .

Q & A

Q. What are the optimal synthetic routes for 3-(4-fluorophenoxy)oxetane-3-carboxylic acid, and how can regioselectivity be controlled?

The synthesis of this compound typically involves oxetane ring formation and subsequent functionalization. A viable strategy includes:

  • Step 1 : Prepare the oxetane-3-carboxylic acid core via nucleophilic substitution using chloroformate intermediates. For example, 4-fluorophenyl chloroformate (CAS 38377-38-7) can react with oxetane derivatives under basic conditions to introduce the fluorophenoxy group .
  • Step 2 : Optimize regioselectivity by controlling reaction temperature (0–6°C) and solvent polarity (e.g., THF or DMF), as lower temperatures favor selective substitution at the oxetane C3 position .
  • Step 3 : Purify intermediates via recrystallization or column chromatography, monitoring progress using HPLC or TLC.

Q. How can the purity and stability of this compound be validated for pharmacological studies?

  • Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against commercial oxetane-carboxylic acid standards (e.g., 3-(3-fluorophenyl)oxetane-3-carboxylic acid, CAS 1393553-52-0) .
  • Stability Testing : Conduct accelerated degradation studies under acidic (pH 3), basic (pH 9), and oxidative (H2O2) conditions. Monitor decomposition via mass spectrometry (LC-MS) to identify degradation products .

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